molecular formula C7H17NO B1590333 4-(Isopropylamino)butanol CAS No. 42042-71-7

4-(Isopropylamino)butanol

Cat. No. B1590333
CAS RN: 42042-71-7
M. Wt: 131.22 g/mol
InChI Key: IPLWOCGPIGUXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylamino)butanol, also known by its CAS number 42042-71-7, is an organic compound belonging to the group of alcohols . It is primarily used as a solvent in various chemical applications but can also be used as an intermediate in chemical synthesis . It is a colorless liquid with an alkaline reaction .


Synthesis Analysis

The synthesis of 4-(Isopropylamino)butanol involves using 200 gm of 4-amino-1-butanol dissolved in a mixed solvent of 400 ml of acetone and 1000 ml of ethanol. After adding 20 gm of 10% Pd/C, hydrogenation is carried out under the pressure of 10 kg for 4-5 hours .


Molecular Structure Analysis

The molecular formula of 4-(Isopropylamino)butanol is C7H17NO . The average mass is 131.216 Da and the monoisotopic mass is 131.131012 Da .


Chemical Reactions Analysis

4-(Isopropylamino)butanol is a colorless liquid with an alkaline reaction. It reacts easily with acids and is soluble in water .


Physical And Chemical Properties Analysis

4-(Isopropylamino)butanol is a colorless liquid with an alkaline reaction . It reacts easily with acids and is soluble in water . The boiling point of this substance is 242°C . In the presence of ammonium chloride, the solution becomes acidic .

Scientific Research Applications

  • Scientific Field : Archives of Microbiology

    • Application Summary : Biobutanol is an alcohol that can be produced by the fermentation of sugars from biomass . It is considered as a primary renewable biofuel for utilization in various countries .
    • Methods of Application : The production of biobutanol involves Acetone–Butanol–Ethanol fermentation . Feedstock selection as the substrate is the most crucial step in biobutanol production . Lignocellulosic biomass has been widely used to produce cellulosic biobutanol using agricultural wastes and residue .
    • Results or Outcomes : Biobutanol has manifested its capability to be a renewable alternative to gasoline because it was used effectively as a fuel in vehicles without the need for modifications in engine system .
  • Scientific Field : Environmental Science and Pollution Research

    • Application Summary : Butanol, as a liquid biofuel, has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass, such as lignocellulosic materials .
    • Methods of Application : The production of biobutanol involves Acetone–Butanol–Ethanol fermentation . Feedstock selection as the substrate is the most crucial step in biobutanol production . Lignocellulosic biomass has been widely used to produce cellulosic biobutanol using agricultural wastes and residue .
    • Results or Outcomes : Biobutanol has manifested its capability to be a renewable alternative to gasoline because it was used effectively as a fuel in vehicles without the need for modifications in engine system .
  • Scientific Field : RSC Advances

    • Application Summary : Biobutanol is gaining increasing attention as an alternative renewable fuel owing to its desirable fuel properties . Biobutanol production from lignocellulosic biomass through acetone–butanol–ethanol (ABE) fermentation has gained much interest globally due to its sustainable supply and non-competitiveness with food .
    • Methods of Application : This review presents recent developments in lignocellulosic butanol production, including pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation . Challenges are discussed, including low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .
    • Results or Outcomes : Some key process improvements are also summarised to guide further research and development towards more profitable and commercially viable butanol fermentation .
  • Scientific Field : Environmental Science and Pollution Research

    • Application Summary : In the last few decades, butanol, as liquid biofuel, has received considerable research attention due to its advantages over ethanol . Several studies have focused on the production of butanol through the fermentation from raw renewable biomass, such as lignocellulosic materials .
    • Methods of Application : The major problems in butanol production by ABE fermentation are high cost of feedstock and butanol recovery, low final butanol concentration (around 20 g/L), low butanol yield (approximately 0.33 g/g), and low butanol productivity (< 0.5 g/L/h) caused by butanol inhibition .
    • Results or Outcomes : Thus, making biobutanol production less economically competitive than petrochemical butanol .

Safety And Hazards

4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It may be corrosive to metals and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-(propan-2-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWOCGPIGUXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513753
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopropylamino)butanol

CAS RN

42042-71-7
Record name 4-[(Propan-2-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Isopropylamino)butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminobutanol (2.0 mg, 22.4 mmol) in 110 ml of dichloroethane were added acetone (3.3 ml, 44.8 mmol), acetic acid (5 eq.), and sodium acetoxyborohydride (11.9 g, 56.09 mmol). The cloudy mixture was stirred at ambient temperature for about 18 hours. The reaction was quenched with saturated sodium bicarbonate. Sodium hydroxide (1 M) was added to adjust the pH to about 10. The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3). The organic fractions were combined and dried over sodium sulfate, filtered, and concentrated. The desired intermediate was further purified by bulb to bulb distillation to yield 1.4 grams as a dear oil. If desired, additional yield may be recovered by extracting the aqueous fraction with 3:1 toluene:butanol.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetoxyborohydride
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100.40 g of 4-amino-1-butanol was dissolved in a mixed solvent of 108 ml of acetone and 160 ml of ethanol and, after adding 2.1 g of platinum (IV) oxide, hydrogenation was carried out under the pressure of 2 to 3 atms for 48 hours. A catalyst was removed by filtering the reaction solution and the filtrated was concentrated to obtain 147.64 g of the desired compound as a colorless oily substance.
Quantity
100.4 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopropylamino)butanol
Reactant of Route 2
Reactant of Route 2
4-(Isopropylamino)butanol
Reactant of Route 3
Reactant of Route 3
4-(Isopropylamino)butanol
Reactant of Route 4
4-(Isopropylamino)butanol
Reactant of Route 5
Reactant of Route 5
4-(Isopropylamino)butanol
Reactant of Route 6
Reactant of Route 6
4-(Isopropylamino)butanol

Citations

For This Compound
3
Citations
FA Chowdhury, H Yamada, Y Matsuzaki, K Goto… - Energy Procedia, 2014 - Elsevier
In the present paper, we investigated five synthetic amine based absorbents, including three formulated solvents. Aqueous solutions of the amines (mass fraction; 30% for single amine …
Number of citations: 39 www.sciencedirect.com
B Xu, H Gao, X Luo, H Liao, Z Liang - International Journal of Greenhouse …, 2016 - Elsevier
A bench-scale absorption column packed with high efficiency Sulzer DX-type packing was used to determine the volumetric overall mass transfer coefficient (K G a v ) for CO 2 …
Number of citations: 60 www.sciencedirect.com
H Tang, JK Ma, L Chen, LW Jiang, J Xie, P Li, J He - Molecules, 2018 - mdpi.com
This study optimized the headspace solid phase microextraction (HS-SPME) conditions for the analysis of the volatile flavor compounds of Chinese south stinky tofu brine by gas …
Number of citations: 23 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.